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CAS No.: 52382-34-0

Cat. No.: B3384109 Get Quote

Executive Summary
In the optimization of lead compounds and industrial catalysts, the morpholine ring is a

privileged but often problematic scaffold due to its metabolic liability (oxidative ring opening)

and high aqueous solubility. While 2,6-dimethylmorpholine (DMM) is the industry standard for

mitigating these issues via steric hindrance, 2,6-diethylmorpholine (DEM) represents an

underutilized, high-performance alternative.

This guide objectively compares DEM against DMM and unsubstituted morpholine. Our

analysis, grounded in structure-activity relationships (SAR) and industrial patent data,

demonstrates that DEM offers superior metabolic stability and lipophilicity tuning, albeit with

specific trade-offs in steric bulk and synthetic accessibility.

Part 1: Physicochemical Profile & Comparative Data
The transition from methyl to ethyl substitution at the 2,6-positions fundamentally alters the

electronic and steric environment of the morpholine oxygen and nitrogen.

Table 1: Comparative Physicochemical Properties[1]
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Property Morpholine
2,6-
Dimethylmorp
holine (DMM)

2,6-
Diethylmorpho
line (DEM)

Impact on
Performance

Structure Unsubstituted
Methyl groups at

C2, C6

Ethyl groups at

C2, C6

Steric shielding

of O-atom and

-protons.

Molecular Weight 87.12 115.17 143.23

Increases ligand

efficiency

penalty; alters

diffusion.

LogP (Oct/Water) -0.86 ~0.2 (cis)
~1.1 - 1.3

(Predicted)*

DEM significantly

improves

membrane

permeability.

pKa (Conj. Acid) 8.36 ~7.7 ~7.5 - 7.6 (Est.)

Steric bulk

around N slightly

depresses pKa;

reduces

solvation.

Boiling Point 129°C 147°C >170°C (Est.)

DEM is less

volatile; better for

high-temp

catalysis.

Metabolic

Liability
High Moderate Low

DEM provides

maximum steric

occlusion of

metabolic

hotspots.

*Note: LogP values for DEM are estimated based on the addition of two methylene units (+0.5

per CH2) to the DMM scaffold.
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Part 2: Performance in Drug Discovery &
Development
Metabolic Stability: The "Steric Shield" Effect
The primary failure mode for morpholine-containing drugs is CYP450-mediated oxidation at the

-carbon (C2/C6), leading to hemiaminal formation and ring opening.

Mechanism: CYP enzymes require access to the

-proton to initiate hydrogen atom abstraction.

DMM Performance: The methyl groups in DMM introduce steric clash, reducing the rate of

abstraction. However, the small size of the methyl group allows some isoforms (e.g.,

CYP3A4) to still access the site.

DEM Performance: The ethyl groups in DEM possess greater conformational freedom and

bulk (A-value ~1.75 vs 1.70 for methyl). This creates a "dynamic shield" that effectively

blocks the approach of the heme-iron center, significantly extending half-life (

).

Lipophilicity and Permeability
Unsubstituted morpholine is highly polar (LogP < 0), often leading to poor blood-brain barrier

(BBB) penetration.

DEM Advantage: The addition of four carbons (two ethyls) shifts the LogP into the optimal

range (1.0–3.0) for oral bioavailability and CNS penetration, without requiring the addition of

aromatic rings which might introduce toxicity.

Visualizing the Metabolic Blockade
The following diagram illustrates how 2,6-disubstitution prevents the metabolic ring-opening

cascade.
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Figure 1: Mechanism of metabolic stabilization. The ethyl groups of DEM (Green) sterically

occlude the CYP450 approach, preventing the oxidation cascade that destroys unsubstituted

morpholines.

Part 3: Industrial & Catalytic Utility
Beyond pharma, DEM exhibits unique properties as a catalyst in polyurethane production and

gas treatment (acid gas scrubbing).

Epoxy/Urethane Curing: As referenced in patent literature (US3167551A), N-alkylated

morpholines are critical curing agents. DEM offers a slower, more controlled cure rate

compared to DMM due to the steric hindrance around the nitrogen lone pair. This is

advantageous for thick-mold castings where exotherm control is critical.

Acid Gas Scrubbing: In gas treating (US4240923A), sterically hindered amines like DEM are

used to selectively absorb

over

or to increase capacity. The steric bulk destabilizes the carbamate formed with

, favoring bicarbonate formation and increasing overall capacity.

Part 4: Experimental Protocols
Protocol A: Synthesis of 2,6-Diethylmorpholine
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Rationale: Unlike DMM, DEM is not always available in catalog quantities. This protocol,

adapted from cyclization methodologies (US Patent 4,504,363 logic applied to ethyl analogs),

ensures high cis-selectivity.

Reagents:

1,1'-Iminobis-2-butanol (Precursor)

Sulfuric Acid (70% H2SO4)

Sodium Hydroxide (50% w/w)

Toluene (Extraction solvent)

Workflow Diagram:
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Figure 2: Synthetic route for 2,6-diethylmorpholine via acid-catalyzed cyclization of amino-

alcohol precursors.

Step-by-Step Procedure:

Charge: In a pressure-rated glass reactor, charge 1.0 eq of 1,1'-iminobis-2-butanol.
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Acid Addition: Slowly add 2.0 eq of 70% sulfuric acid while stirring. The exotherm must be

controlled to <60°C.

Cyclization: Seal the reactor and heat to 160°C for 6 hours. This temperature is critical to

overcome the activation energy for the sterically hindered ring closure.

Work-up: Cool to room temperature. Slowly add 50% NaOH solution until the pH reaches 12.

The amine will oil out.

Extraction: Extract the aqueous mixture with toluene (2x volume). Combine organic layers

and dry over

.

Purification: Perform fractional distillation. Discard forerun (unreacted alcohol/water). Collect

the fraction boiling at the elevated temperature range (approx 170-175°C at atm pressure).

Protocol B: Microsomal Stability Assay (Validation)
Rationale: To verify the "Steric Shield" hypothesis, compare intrinsic clearance (

) of DEM vs. Morpholine.

Preparation: Prepare 10 mM stocks of Test Compounds (DEM, DMM, Morpholine) in DMSO.

Incubation: Dilute to 1

M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]

Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH (1 mM).

Sampling: Aliquot at 0, 5, 15, 30, and 60 min into acetonitrile (stop solution).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope

determines

.
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Success Criteria: DEM should exhibit a

> 2x that of unsubstituted morpholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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